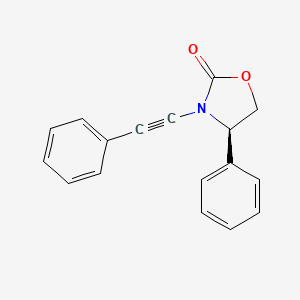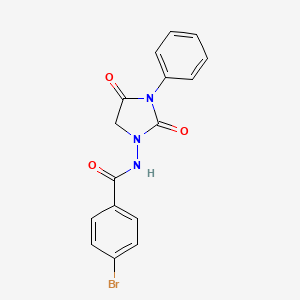![molecular formula C24H22I2N4O B12057306 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The starting material, carbazole, is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazine derivative to form the propanehydrazide moiety.
Condensation Reaction: The final step involves the condensation of the propanehydrazide with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions can target the imine group formed during the condensation step.
Substitution: The iodine atoms on the carbazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Products include oxidized carbazole derivatives.
Reduction: Reduced forms of the imine group, such as amines.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide has several applications in scientific research:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural features allow it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Photocatalysis: The compound can act as a photocatalyst in various organic transformations, leveraging its ability to absorb and transfer light energy.
Mécanisme D'action
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide involves its interaction with molecular targets through its carbazole core and hydrazide group. The iodine atoms enhance its electron-withdrawing properties, facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid
- 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
- 3,5-di(9H-carbazol-9-yl)tetraphenylsilane
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is unique due to its specific substitution pattern and the presence of both iodine atoms and a hydrazide group. This combination imparts distinct electronic and chemical properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C24H22I2N4O |
|---|---|
Poids moléculaire |
636.3 g/mol |
Nom IUPAC |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C24H22I2N4O/c1-29(2)19-7-3-16(4-8-19)15-27-28-24(31)11-12-30-22-9-5-17(25)13-20(22)21-14-18(26)6-10-23(21)30/h3-10,13-15H,11-12H2,1-2H3,(H,28,31)/b27-15+ |
Clé InChI |
SYUJWZXUUZJWST-JFLMPSFJSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)



![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)


![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
